

Physicochemical properties of 7,8-Difluoroquinolin-3-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7,8-Difluoroquinolin-3-amine

Cat. No.: B2934126

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **7,8-Difluoroquinolin-3-amine**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential physicochemical properties of **7,8-Difluoroquinolin-3-amine**, a fluorinated quinoline derivative of significant interest in medicinal chemistry and materials science. The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, making this compound a valuable scaffold for further investigation. This document serves as a technical resource, offering both collated data and detailed experimental protocols for its characterization.

Molecular Identity and Structure

7,8-Difluoroquinolin-3-amine is a heterocyclic aromatic amine. The quinoline core is a prevalent motif in numerous biologically active compounds, and the addition of two fluorine atoms at the 7 and 8 positions creates unique electronic and steric properties.

Caption: 2D Chemical Structure of **7,8-Difluoroquinolin-3-amine**.

Core Physicochemical Data

The following table summarizes the key computed and experimental properties of **7,8-Difluoroquinolin-3-amine**. These parameters are fundamental for predicting its behavior in biological systems and for designing experimental conditions.

Property	Value	Source
CAS Number	318685-32-4	Parchem[1]
Molecular Formula	C ₉ H ₆ F ₂ N ₂	Parchem[1]
Molecular Weight	180.16 g/mol	(Calculated)
Melting Point	Not available. Requires experimental determination.	N/A
Boiling Point	357.7 ± 37.0 °C (Predicted for a related derivative)	LookChem[2]
LogP (Lipophilicity)	~2.3 (Estimated based on 7-Chloro-6,8-difluoroquinolin-3-amine)	PubChem[3]
Topological Polar Surface Area	38.9 Å ² (Computed for a related derivative)	PubChem[3]
pKa	Not available. Requires experimental determination.	N/A
Solubility	Not available. Requires experimental determination.	N/A

Synthesis Overview

A common synthetic route to **7,8-Difluoroquinolin-3-amine** involves a multi-step process starting from 7,8-difluoroquinoline. The synthesis generally proceeds through substitution, condensation, and deprotection reactions to yield the final amine product.[4] This method is advantageous due to its straightforward route and suitability for larger-scale production without the use of highly toxic reagents.[4]

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. While specific spectra should be obtained from the supplier or determined experimentally, a theoretical analysis provides expected characteristics.[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **7,8-Difluoroquinolin-3-amine** is expected to show characteristic bands corresponding to its functional groups:

- N-H Stretching: As a primary amine, two distinct bands are expected in the 3400-3250 cm^{-1} region, which are typically weaker and sharper than O-H stretches.[\[6\]](#)
- N-H Bending: A characteristic bending vibration for primary amines should appear between 1650-1580 cm^{-1} .[\[6\]](#)
- C-N Stretching: A strong band for the aromatic amine C-N stretch is anticipated in the 1335-1250 cm^{-1} range.[\[6\]](#)
- C-F Stretching: Strong absorptions corresponding to the C-F bonds will be present, typically in the 1350-1100 cm^{-1} region.
- Aromatic C=C Stretching: Multiple bands are expected in the 1600-1450 cm^{-1} region, characteristic of the quinoline ring system.

Mass Spectrometry (MS)

In an electrospray ionization (ESI) mass spectrum under positive ion mode, the primary observation would be the protonated molecular ion $[\text{M}+\text{H}]^+$.

- Molecular Ion Peak: Given the molecular formula $\text{C}_9\text{H}_6\text{F}_2\text{N}_2$, the exact mass is approximately 180.05. The $[\text{M}+\text{H}]^+$ peak would therefore be expected at $m/z \approx 181.06$.
- Fragmentation: Quinolone structures can undergo characteristic fragmentation, including the loss of small neutral molecules like H_2O or CO under certain conditions.[\[7\]](#) The specific fragmentation pattern would provide structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential for unambiguous structure elucidation. Detailed spectral data, including chemical shifts and coupling constants, are typically available from commercial suppliers.[5][8]

Standard Operating Protocols for Characterization

The following section details standardized, field-proven methodologies for determining the fundamental physicochemical properties of novel compounds like **7,8-Difluoroquinolin-3-amine**.

Protocol: Melting Point Determination

Causality: The melting point is a critical indicator of a substance's purity.[9] Pure crystalline solids exhibit a sharp, well-defined melting point range (typically <1 °C), whereas impurities broaden this range and depress the melting temperature.[9][10] The capillary method is a pharmacopeia-accepted standard.[11]

Caption: Workflow for Capillary Melting Point Determination.

Step-by-Step Methodology:

- **Sample Preparation:** Ensure the **7,8-Difluoroquinolin-3-amine** sample is completely dry and finely powdered using a mortar and pestle.
- **Capillary Loading:** Tap the open end of a capillary tube into the sample powder. Invert the tube and tap the sealed end firmly on a hard surface to tightly pack the solid into a column of 2.5-3.5 mm.[11]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[12]
- **Heating Protocol:**
 - If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20 °C/minute to get a rough estimate.[12]
 - For the precise measurement, set the starting temperature to 5-10 °C below the estimated melting point.

- Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.[11]
- Observation and Recording:
 - Record the temperature at which the first drop of liquid appears (T_onset).
 - Record the temperature at which the last solid crystal melts into a clear liquid (T_clear). [10]
- Reporting: The melting point is reported as the range from T_onset to T_clear. For a pure compound, this range should be narrow.

Protocol: Aqueous Solubility Determination

Causality: Solubility is a cornerstone of drug development, directly impacting bioavailability. The shake-flask method is the gold standard for determining equilibrium solubility, as it ensures the solution has reached a true saturation point at a controlled temperature.[13][14]

Caption: Workflow for Shake-Flask Solubility Measurement.

Step-by-Step Methodology:

- System Preparation: Add an excess amount of solid **7,8-Difluoroquinolin-3-amine** to a sealed glass vial containing a precise volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4). "Excess" means that solid material should remain visible after the equilibration period.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[14]
- Phase Separation: After equilibration, allow the suspension to settle. Carefully remove an aliquot of the supernatant. It is critical to separate the saturated solution from the undissolved solid without disturbing the equilibrium. This is achieved by either:
 - Centrifugation: Centrifuge the sample to pellet the excess solid.

- Filtration: Filter the solution through a low-binding 0.45 µm syringe filter. Note: Pre-saturating the filter by passing a small amount of solution through it first can mitigate loss of the compound due to adsorption.[15]
- Concentration Analysis: Accurately dilute the clear supernatant with the mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard calibration curve.[16]
- Reporting: Express the solubility in units such as mg/mL or µM.

Protocol: Purity Assessment by Reverse-Phase HPLC

Causality: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of a compound.[17] By separating the sample based on its partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase, impurities can be detected and quantified as separate peaks in the chromatogram.[18]

Step-by-Step Methodology:

- Standard and Sample Preparation:
 - Prepare a stock solution of **7,8-Difluoroquinolin-3-amine** at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
 - Create a working solution for injection by diluting the stock solution with the mobile phase to a concentration within the linear range of the detector (e.g., 10 µg/mL).
- Chromatographic Conditions (Example):
 - Instrument: HPLC system with a UV detector.[17]
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[17]
 - Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for improved peak shape).
 - Flow Rate: 1.0 mL/min.[17]

- Injection Volume: 10 μL .[\[17\]](#)
- Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., 225 nm).[\[17\]](#)
- Analysis:
 - Inject the prepared sample.
 - Integrate the area of all peaks in the resulting chromatogram.
- Purity Calculation: Calculate the purity by dividing the peak area of the main compound by the total area of all peaks and expressing the result as a percentage.

Safety and Handling

As a novel chemical entity, **7,8-Difluoroquinolin-3-amine** should be handled with care, following standard laboratory safety practices for amine compounds.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[\[19\]](#)
- Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[\[19\]](#)
- Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[\[20\]](#)[\[21\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[\[19\]](#)
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[\[19\]](#)
 - Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[\[19\]](#)

- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [19]
- Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[19]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. parchem.com [parchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 7-Chloro-6,8-difluoroquinolin-3-amine | C9H5ClF2N2 | CID 18523289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN104447543B - Synthetic method of 3-amino-7,8-difluoroquinoline and its intermediate - Google Patents [patents.google.com]
- 5. 318685-32-4|7,8-Difluoroquinolin-3-amine|BLD Pharm [bldpharm.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1297654-71-7|6,8-Difluoroquinolin-3-amine|BLD Pharm [bldpharm.com]
- 9. nano-lab.com.tr [nano-lab.com.tr]
- 10. researchgate.net [researchgate.net]
- 11. thinksrs.com [thinksrs.com]
- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 13. benchchem.com [benchchem.com]
- 14. lup.lub.lu.se [lup.lub.lu.se]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. lifechemicals.com [lifechemicals.com]

- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. fishersci.nl [fishersci.nl]
- 20. assets.greenbook.net [assets.greenbook.net]
- 21. americanchemistry.com [americanchemistry.com]
- To cite this document: BenchChem. [Physicochemical properties of 7,8-Difluoroquinolin-3-amine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2934126#physicochemical-properties-of-7-8-difluoroquinolin-3-amine\]](https://www.benchchem.com/product/b2934126#physicochemical-properties-of-7-8-difluoroquinolin-3-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com